4-tert-butylphenyl 4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate
Overview
Description
4-tert-butylphenyl 4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as TMB-8 and is used as a pharmacological tool to investigate the role of intracellular calcium signaling in various physiological and pathological processes.
Mechanism of Action
TMB-8 exerts its pharmacological effects by binding to the IP3 receptor in a competitive manner, thereby preventing the binding of IP3 and subsequent release of calcium from the ER. This results in a decrease in intracellular calcium levels, which can have downstream effects on a variety of cellular processes.
Biochemical and Physiological Effects:
TMB-8 has been shown to have a number of biochemical and physiological effects in various experimental systems. These include inhibition of cell proliferation, induction of apoptosis, and modulation of neurotransmitter release. In addition, TMB-8 has been shown to have anti-inflammatory effects in animal models of inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of TMB-8 is its selectivity for the IP3 receptor, which allows for specific modulation of intracellular calcium signaling. In addition, TMB-8 is relatively stable and can be easily synthesized in large quantities. However, one limitation of TMB-8 is its potential off-target effects, which can complicate interpretation of experimental results. In addition, TMB-8 may have different effects in different cell types or experimental systems, which can limit its generalizability.
Future Directions
There are a number of future directions for research on TMB-8 and its potential applications. One area of interest is the development of more selective IP3 receptor inhibitors that can be used to investigate the role of specific IP3 receptor isoforms in cellular processes. In addition, TMB-8 and related compounds may have potential therapeutic applications in diseases characterized by dysregulated calcium signaling, such as neurodegenerative disorders and cancer. Finally, further research is needed to fully understand the mechanisms underlying the effects of TMB-8 on cellular processes and to identify potential off-target effects.
Scientific Research Applications
TMB-8 is widely used in scientific research as a selective inhibitor of calcium release from intracellular stores. It has been shown to block the activity of inositol 1,4,5-trisphosphate (IP3) receptors, which are responsible for releasing calcium from the endoplasmic reticulum (ER) in response to various stimuli. This inhibition of calcium release can be used to investigate the role of calcium signaling in a variety of physiological and pathological processes, including cell proliferation, apoptosis, and neurotransmitter release.
properties
IUPAC Name |
(4-tert-butylphenyl) 4-(5-methyl-1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO4/c1-16-5-14-21-22(15-16)24(29)27(23(21)28)19-10-6-17(7-11-19)25(30)31-20-12-8-18(9-13-20)26(2,3)4/h6-13,16,21-22H,5,14-15H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHYUGXAKARZAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)OC4=CC=C(C=C4)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.